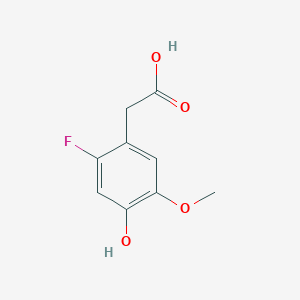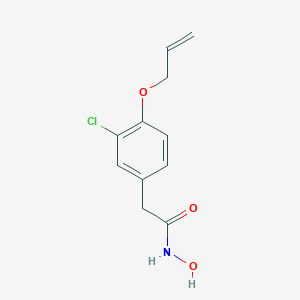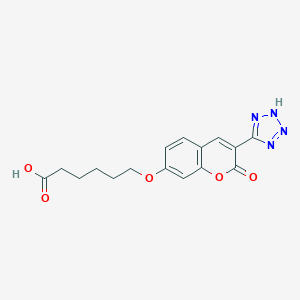
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-7-yl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-7-yl)oxy)-, commonly known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
Compound X exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which play a role in cancer cell growth and survival. Compound X also inhibits the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Biochemische Und Physiologische Effekte
Compound X has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. Compound X also has neuroprotective effects and has been shown to protect against oxidative stress and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Compound X in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. However, one limitation is that it may not accurately reflect the effects of natural compounds in vivo.
Zukünftige Richtungen
There are many potential future directions for the study of Compound X. One direction is the development of new drugs based on its chemical structure. Another direction is the study of its effects on other diseases, such as neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of Compound X and its potential applications in various fields.
Conclusion:
In conclusion, Compound X is a synthetic compound with potential applications in various fields, including cancer research, drug discovery, and neuroscience. Its synthesis method involves a multi-step process, and it exerts its effects through the inhibition of various enzymes and signaling pathways. Compound X has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are many potential future directions for the study of Compound X, and further research is needed to fully understand its potential applications.
Synthesemethoden
Compound X is synthesized through a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2H-1-benzopyran-7-carboxylic acid with thionyl chloride to form 2H-1-benzopyran-7-yl chloride. The resulting compound is then reacted with sodium azide to form 2H-1-benzopyran-7-yl azide. The final step involves the reaction of 2H-1-benzopyran-7-yl azide with 2-oxo-3-(1H-tetrazol-5-yl)propanoic acid in the presence of triethylamine to form Compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, Compound X has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, Compound X has been used as a lead compound for the development of new drugs. In neuroscience, Compound X has been studied for its potential as a neuroprotective agent.
Eigenschaften
CAS-Nummer |
103876-52-4 |
|---|---|
Produktname |
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-7-yl)oxy)- |
Molekularformel |
C16H16N4O5 |
Molekulargewicht |
344.32 g/mol |
IUPAC-Name |
6-[2-oxo-3-(2H-tetrazol-5-yl)chromen-7-yl]oxyhexanoic acid |
InChI |
InChI=1S/C16H16N4O5/c21-14(22)4-2-1-3-7-24-11-6-5-10-8-12(15-17-19-20-18-15)16(23)25-13(10)9-11/h5-6,8-9H,1-4,7H2,(H,21,22)(H,17,18,19,20) |
InChI-Schlüssel |
OBYHKCCKNQZEEQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1OCCCCCC(=O)O)OC(=O)C(=C2)C3=NNN=N3 |
Kanonische SMILES |
C1=CC2=C(C=C1OCCCCCC(=O)O)OC(=O)C(=C2)C3=NNN=N3 |
Andere CAS-Nummern |
103876-52-4 |
Synonyme |
6-((2-Oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-7-yl)oxy)hexanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



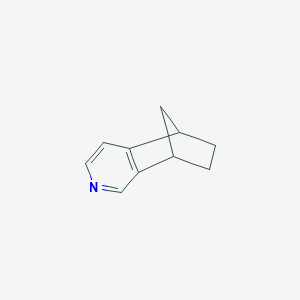
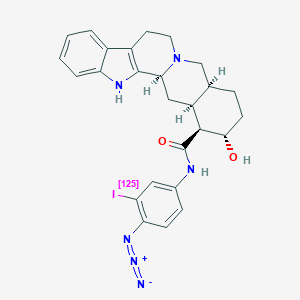
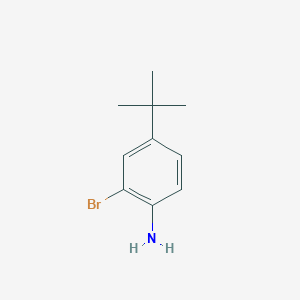
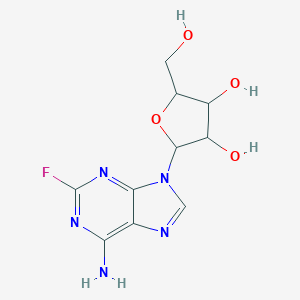
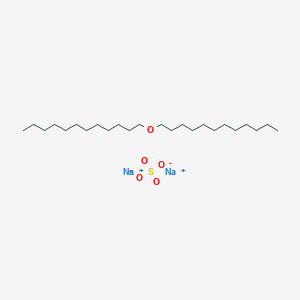
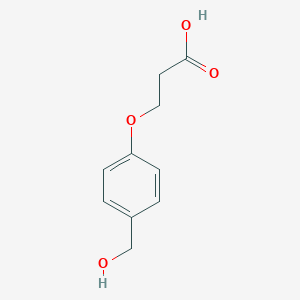
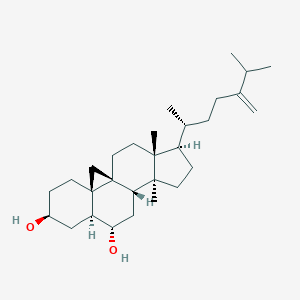
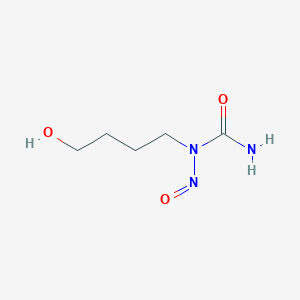
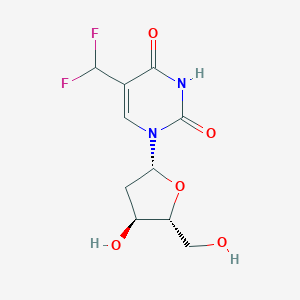
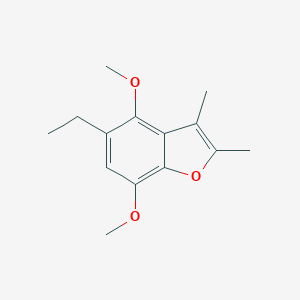
![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)
